1-(4-Acetylphenyl)piperazine

Catalog No.
S1894691
CAS No.
51639-48-6
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Acetylphenyl)piperazine

CAS Number

51639-48-6

Product Name

1-(4-Acetylphenyl)piperazine

IUPAC Name

1-(4-piperazin-1-ylphenyl)ethanone

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3

InChI Key

KPXVKKBJROCIJB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCNCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCNCC2

1-(4-Acetylphenyl)piperazine: Current Research Availability

Future Research Directions

Given the structural similarity of 1-(4-Acetylphenyl)piperazine to other piperazine derivatives with known biological activity, future research could explore its potential in various areas:

  • Medicinal Chemistry: Piperazine is a common scaffold in many drugs. Research could investigate if 1-(4-Acetylphenyl)piperazine has any interesting pharmacological properties [].
  • Material Science: Compounds with piperazine rings can sometimes have interesting functional properties. Research could explore if 1-(4-Acetylphenyl)piperazine has any applications in material science [].

1-(4-Acetylphenyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with an acetyl group and a phenyl moiety. Its chemical formula is C12H14N2O, and it features a piperazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. This compound is notable for its potential applications in pharmacology and medicinal chemistry due to its structural properties that allow for various interactions with biological targets.

Typical for piperazine derivatives:

  • Acetylation: The introduction of acetyl groups can modify the compound's biological activity.
  • Hydrolysis: In the presence of water and appropriate catalysts, the acetyl group may hydrolyze to form 4-(piperazin-1-yl)phenol.
  • Substitution Reactions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are crucial in developing derivatives with enhanced biological properties.

Research indicates that 1-(4-Acetylphenyl)piperazine exhibits various biological activities, including:

  • Antiviral Properties: It has been studied as a potential inhibitor of Flavivirus NS3 protease, showing promise against viruses such as Zika and Dengue .
  • Cytotoxicity: Some studies have reported its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects: Piperazine derivatives are known for their influence on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Several synthesis methods for 1-(4-Acetylphenyl)piperazine have been documented:

  • Direct Acetylation: This method involves reacting piperazine with acetophenone in the presence of a suitable acid catalyst. The reaction typically yields high purity and good yields .
  • Alternative Methods: Other approaches include using acetic anhydride or acetyl chloride to acetylate piperazine derivatives under controlled conditions, often yielding similar results .

These methods emphasize efficiency and yield optimization, making them suitable for further pharmaceutical development.

1-(4-Acetylphenyl)piperazine has various applications:

  • Pharmaceutical Development: Its structure serves as a scaffold for designing new drugs targeting viral infections and other diseases.
  • Research Tool: It is used in biochemical assays to study receptor interactions and enzyme inhibition.
  • Chemical Intermediate: This compound can act as an intermediate in synthesizing more complex organic molecules.

Studies focusing on the interactions of 1-(4-Acetylphenyl)piperazine with biological targets have revealed:

  • Enzyme Inhibition: It has been identified as an effective inhibitor of certain proteases, which are critical in viral replication processes .
  • Receptor Binding: Research indicates its ability to bind to various neurotransmitter receptors, suggesting potential use in neuropharmacology.

These interactions highlight its versatility and importance in drug discovery.

Several compounds share structural similarities with 1-(4-Acetylphenyl)piperazine. Notable examples include:

Compound NameStructure FeaturesBiological Activity
1-(4-Chlorophenyl)piperazineChlorine substitution on the phenyl ringAntidepressant properties
1-(4-Methylphenyl)piperazineMethyl substitution on the phenyl ringAntipsychotic effects
1-(4-Hydroxyphenyl)piperazineHydroxyl group on the phenyl ringAntioxidant activity

Uniqueness of 1-(4-Acetylphenyl)piperazine

What sets 1-(4-Acetylphenyl)piperazine apart from these similar compounds is its specific acetyl group, which enhances lipophilicity and potentially improves its ability to cross biological membranes. This characteristic may contribute to its unique biological activities compared to other piperazine derivatives.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51639-48-6

Wikipedia

Piperazin-4-ylacetophenone

Dates

Modify: 2023-08-16

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